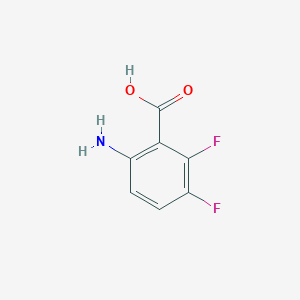

6-Amino-2,3-difluorobenzoic Acid

Vue d'ensemble

Description

Le 4-méthylumbelliféryl butyrate est un composé chimique de formule moléculaire C14H14O4. C'est un dérivé de l'ombellférone, une coumarine naturelle. Ce composé est largement utilisé comme substrat fluorogène pour la détection des activités d'estérase et de lipase. Lorsqu'il est hydrolysé, il libère le 4-méthylumbelliférone, un composé hautement fluorescent, ce qui le rend utile dans diverses analyses biochimiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le 4-méthylumbelliféryl butyrate peut être synthétisé par estérification de l'ombellférone avec de l'acide butyrique. La réaction implique généralement l'utilisation d'un agent déshydratant tel que le dicyclohexylcarbodiimide (DCC) et d'un catalyseur tel que la 4-diméthylaminopyridine (DMAP). La réaction est effectuée dans un solvant anhydre tel que le dichlorométhane à température ambiante .

Méthodes de production industrielle

Dans un contexte industriel, la synthèse du 4-méthylumbelliféryl butyrate peut impliquer des procédés en flux continu pour assurer un rendement et une pureté élevés. L'utilisation de systèmes automatisés pour l'ajout de réactifs et la séparation des produits peut améliorer l'efficacité et la capacité de production .

Analyse Des Réactions Chimiques

Types de réactions

Le 4-méthylumbelliféryl butyrate subit principalement des réactions d'hydrolyse. Il est hydrolysé par les estérases et les lipases pour produire du 4-méthylumbelliférone et de l'acide butyrique .

Réactifs et conditions courants

Hydrolyse: La réaction d'hydrolyse est généralement effectuée dans des solutions tampon aqueuses à un pH physiologique (environ 7,4).

Détection de la fluorescence: Le produit d'hydrolyse, le 4-méthylumbelliférone, présente une forte fluorescence sous la lumière ultraviolette, qui peut être détectée à l'aide d'un fluorimètre.

Principaux produits formés

Les principaux produits formés lors de l'hydrolyse du 4-méthylumbelliféryl butyrate sont le 4-méthylumbelliférone et l'acide butyrique .

Applications De Recherche Scientifique

Molecular Properties

- Molecular Formula: C₇H₅F₂N₁O₂

- Molecular Weight: Approximately 173.12 g/mol

- Appearance: Typically a solid compound (specific appearance details may vary based on purity and form).

- Boiling Point: 318ºC

- Flash Point: 146ºC

Scientific Research Applications

6-Amino-2,3-difluorobenzoic acid has several notable applications across various scientific fields:

Biochemical Applications

This compound is utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structural features allow it to participate in various chemical reactions that are essential for synthesizing more complex molecules.

Medicinal Chemistry

Research indicates that compounds with similar structures exhibit significant biological activities:

- Antimicrobial Activity: Preliminary studies suggest potential antibacterial and antifungal properties.

- Anti-inflammatory Effects: Investigated for its ability to reduce inflammation, which is crucial in managing various diseases.

- Cytotoxicity Against Cancer Cells: Studies have shown that related compounds can inhibit the growth of cancer cells, indicating a potential role in cancer therapy.

Environmental Science

The compound is also used in environmental monitoring, particularly for assessing the presence of fluorinated compounds in biological samples. Its derivatives have been studied for their effects on ecosystems and their roles as pollutants.

Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Potential antibacterial activity observed | |

| Anti-inflammatory | Inhibition of cytokine production in vitro | |

| Cytotoxicity | Inhibition of cancer cell proliferation in studies |

Case Study: Cytotoxic Effects on Cancer Cells

A study investigated the cytotoxic effects of various benzoic acid derivatives, including this compound. The findings indicated that compounds with similar structures inhibited growth in human cancer cell lines. The mechanism involved modulation of apoptosis pathways and interference with cell cycle progression.

Key Findings:

- Compounds exhibited varying degrees of effectiveness against different cancer types.

- Further research is needed to elucidate specific mechanisms and optimize therapeutic applications.

Case Study: Environmental Monitoring

Research has focused on detecting 2,6-difluorobenzoic acid as a biomarker for exposure to fluorinated compounds used in agriculture. Analytical methods such as gas chromatography-mass spectrometry (GC-MS) have been employed to quantify levels in biological samples.

Key Findings:

- The presence of 2,6-difluorobenzoic acid in urine samples indicated occupational exposure to pesticides.

- This method provides a reliable means for monitoring environmental exposure to harmful substances.

Mécanisme D'action

The primary mechanism of action of 4-methylumbelliferyl butyrate involves its hydrolysis by esterases and lipases. The enzymes catalyze the cleavage of the ester bond, releasing 4-methylumbelliferone and butyric acid. The released 4-methylumbelliferone is highly fluorescent, allowing for easy detection and quantification .

Comparaison Avec Des Composés Similaires

Composés similaires

4-Méthylumbelliféryl acétate: Comme le 4-méthylumbelliféryl butyrate, ce composé est utilisé comme substrat pour les analyses d'activité estérasique.

4-Méthylumbelliféryl oléate: Ce composé est utilisé pour mesurer l'activité lipase et a une chaîne d'acide gras plus longue que le 4-méthylumbelliféryl butyrate.

4-Méthylumbelliféryl heptanoate: Un autre substrat pour les analyses d'activité lipase, avec un groupe heptanoate au lieu d'un groupe butyrate.

Unicité

Le 4-méthylumbelliféryl butyrate est unique en raison de sa longueur de chaîne optimale pour des analyses enzymatiques spécifiques, offrant un équilibre entre la solubilité du substrat et la spécificité de l'enzyme. Son produit d'hydrolyse, le 4-méthylumbelliférone, offre une forte fluorescence, ce qui le rend très sensible pour la détection dans diverses analyses .

Activité Biologique

6-Amino-2,3-difluorobenzoic acid is a fluorinated aromatic compound that has garnered attention for its potential biological activities. The presence of both an amino group and fluorine substituents in its structure may contribute to unique interactions with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula: C₇H₆F₂N₁O₂

- Molecular Weight: Approximately 173.12 g/mol

- Structure: The compound features a benzoic acid backbone with an amino group at the 6-position and fluorine atoms at the 2 and 3 positions.

The biological activity of this compound is thought to arise from its ability to interact with various molecular targets. The fluorine atoms can enhance lipophilicity and binding affinity to proteins, while the amino group may facilitate hydrogen bonding with target sites. These interactions can influence enzyme activity, receptor binding, and potentially modulate immune responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity: Similar compounds have shown antibacterial and antifungal properties. Preliminary studies suggest that this compound may possess similar effects.

- Anti-inflammatory Effects: The compound has been investigated for its potential to reduce inflammation, which is critical in various disease states.

- Cytotoxicity Against Cancer Cells: Analogous compounds have demonstrated efficacy in inhibiting the growth of cancer cells, suggesting that this compound may also be effective against neoplastic disorders.

Table 1: Summary of Biological Activities

Case Study: Cytotoxic Effects on Cancer Cells

A study investigating the cytotoxic effects of various benzoic acid derivatives, including this compound, found that compounds with similar structures inhibited the growth of human cancer cell lines. The mechanism was linked to the modulation of apoptosis pathways and interference with cell cycle progression.

Future Directions

Further research is needed to elucidate the specific mechanisms by which this compound exerts its biological effects. Investigations into its pharmacokinetics and toxicity profiles are essential for assessing its potential as a therapeutic agent.

Propriétés

IUPAC Name |

6-amino-2,3-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKPWBLHHQXCINB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30599078 | |

| Record name | 6-Amino-2,3-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

442134-72-7 | |

| Record name | 6-Amino-2,3-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 442134-72-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.